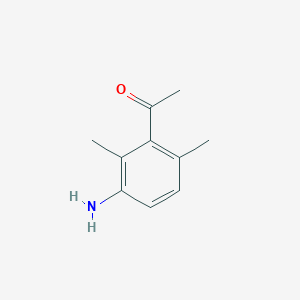

1-(3-Amino-2,6-dimethylphenyl)ethanone

Description

1-(3-Amino-2,6-dimethylphenyl)ethanone is a substituted acetophenone derivative featuring an amino group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring. This compound is synthesized via nitration of 1-(2,6-dimethylphenyl)ethanone followed by reduction, as described in .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(3-amino-2,6-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-6-4-5-9(11)7(2)10(6)8(3)12/h4-5H,11H2,1-3H3 |

InChI Key |

WGCIYKWYWQDACG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-amino-2,6-dimethylphenyl)ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-2,6-dimethylphenyl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly alter physical properties and reactivity. Key comparisons include:

Table 1: Substituent Impact on Physical Properties

- Crystallography: highlights that hydroxylated analogs form hydrogen-bonded dimers, whereas the amino group in the target compound may facilitate different packing modes .

Key Structural Comparisons

Table 2: Structural and Functional Group Comparisons

| Compound | Key Substituents | Electronic Effects | Potential Applications |

|---|---|---|---|

| This compound | 3-NH₂ (strong donor), 2,6-CH₃ | Enhanced electron density | Pharmaceutical intermediates |

| 1-(2,3-Dimethylphenyl)ethanone | 2,3-CH₃ | Moderate electron donation | Organic synthesis |

| 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone | 3-F (withdrawing), 2,6-OCH₃ | Electron-withdrawing/donating mix | Agrochemicals |

| 1-(3-Benzoyl-2-hydroxy-5-methylphenyl)ethanone | 2-OH, 3-COPh, 5-CH₃ | Mixed effects (OH donor, COPh withdrawer) | Material science |

Biological Activity

1-(3-Amino-2,6-dimethylphenyl)ethanone, a compound with significant potential in various biological applications, is characterized by its unique structure and functional groups that facilitate interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic ketone featuring an amino group that enhances its reactivity and biological interactions. The presence of the 2,6-dimethyl substituents on the phenyl ring contributes to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The amino group allows for hydrogen bonding and electrostatic interactions, which can enhance binding affinity and specificity for various molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential enzymes.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Research suggests that derivatives of this compound may possess anticancer activity by inhibiting the proliferation of cancer cells. For example, studies have demonstrated significant inhibition rates against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Significant inhibition in cancer cell lines |

Case Study: Anticancer Activity

A recent study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated a notable decrease in cell viability across multiple types of cancer, suggesting its potential as a lead compound for further development .

Synthetic Routes and Applications

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its applications extend beyond academic research into industrial uses such as the production of dyes and pigments.

Feasible Synthetic Routes

The synthesis typically involves straightforward organic reactions that allow for high yields and purity, making it suitable for large-scale production. For instance, a three-step synthetic route has been optimized to produce derivatives with enhanced biological activities while maintaining cost-effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.